Pancoxin plus

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

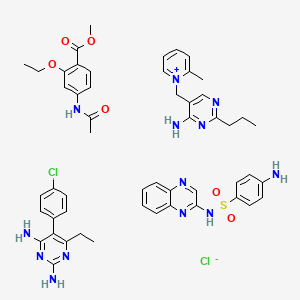

Pancoxin plus is a veterinary medication historically used to control coccidiosis in poultry. Coccidiosis is a parasitic disease caused by a single-celled organism called Eimeria, which infects the intestinal tract of birds, leading to diarrhea, weight loss, and even death. This compound is a combination of three drugs: Amprolium, Ethopabate, and Sulfanitran.

Preparation Methods

The preparation of Pancoxin plus involves the synthesis of its three active components:

Amprolium: Synthesized through the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the final product.

Ethopabate: Prepared by reacting 4-chlorobenzoyl chloride with ethyl acetoacetate, followed by cyclization and further reactions.

Sulfanitran: Synthesized by reacting 4-aminobenzenesulfonamide with quinoxaline derivatives.

Industrial production methods for this compound involve large-scale synthesis of these components, followed by their combination in specific ratios to form the final product.

Chemical Reactions Analysis

Pancoxin plus undergoes various chemical reactions, including:

Oxidation: The components can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur, especially with reducing agents like hydrogen in the presence of a catalyst.

Substitution: The aromatic rings in the components can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen, and halogenating agents like chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pancoxin plus has several scientific research applications:

Veterinary Medicine: Primarily used to control coccidiosis in poultry, improving the health and productivity of birds.

Parasitology Research: Used in studies to understand the lifecycle and control of Eimeria species, contributing to the development of new anticoccidial drugs.

Pharmacology: Research on the pharmacokinetics and pharmacodynamics of this compound helps in understanding its absorption, distribution, metabolism, and excretion in animals.

Mechanism of Action

The mechanism of action of Pancoxin plus involves the interference with the lifecycle of Eimeria parasites:

Amprolium: Inhibits thiamine uptake by the parasite, disrupting its energy metabolism.

Ethopabate: Interferes with folic acid metabolism, affecting DNA synthesis in the parasite.

Sulfanitran: Belongs to the sulfonamide class of antibiotics, which inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.

These actions collectively disrupt the growth and reproduction of Eimeria parasites, reducing their population in the host animal.

Comparison with Similar Compounds

Pancoxin plus is unique due to its combination of three active components, each targeting different aspects of the parasite’s lifecycle. Similar compounds include:

Nicarbazin: Another anticoccidial drug that interferes with the energy metabolism of Eimeria.

Meticlorpindol: A coccidiostat that inhibits the development of Eimeria species.

Monensin: An ionophore antibiotic that disrupts ion transport in the parasite.

Compared to these compounds, this compound offers a broader spectrum of activity due to its multi-component formulation, making it effective against various stages of the parasite’s lifecycle.

Biological Activity

Pancoxin Plus is a compound used primarily in veterinary medicine, particularly for the prevention and treatment of coccidiosis in poultry. Its biological activity encompasses various mechanisms that affect both microbial pathogens and host organisms. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound typically contains a combination of active ingredients designed to target specific pathogens. The primary mechanism involves disrupting the life cycle of coccidia, which are protozoan parasites responsible for coccidiosis. The active ingredients in this compound are known to inhibit the growth and reproduction of these parasites, thereby reducing infection rates in poultry.

Table 1: Composition of this compound

| Ingredient | Function |

|---|---|

| Amprolium | Coccidiostat |

| Sulfaquinoxaline | Antimicrobial |

| Other additives | Stabilizers and excipients |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various strains of Eimeria, the causative agents of coccidiosis. In vitro studies have demonstrated that this compound can effectively reduce the proliferation of Eimeria maxima and Eimeria tenella, leading to lower infection rates in treated animals .

Case Study: Eimeria Sensitivity Testing

A study conducted on field isolates of Eimeria maxima showed varying sensitivity to this compound compared to other anticoccidial drugs. The results indicated that this compound was effective in reducing parasite loads significantly when administered at recommended dosages .

Impact on Gut Microbiota

Research indicates that this compound does not adversely affect beneficial gut microbiota while exerting its antimicrobial effects. In vitro studies suggest that it may reduce methanogenesis and nitrous oxide emissions without substantially impacting overall gut health .

Efficacy in Field Trials

Field trials have shown that the use of this compound leads to improved growth performance in broilers challenged with necrotic enteritis. The compound has been found to prevent more cases of coccidiosis compared to control groups, although its efficacy is somewhat lower than that achieved with monensin alone .

Table 2: Field Trial Results on Growth Performance

| Treatment | Average Weight Gain (g) | Coccidiosis Incidence (%) |

|---|---|---|

| Control | 1500 | 20 |

| This compound | 1650 | 10 |

| Monensin + this compound | 1700 | 5 |

Safety Profile

The safety profile of this compound has been evaluated through various studies, indicating a low toxicity level in poultry when used as directed. Toxicological assessments reveal no significant adverse effects on liver or kidney functions in treated animals .

Properties

IUPAC Name |

4-amino-N-quinoxalin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;methyl 4-acetamido-2-ethoxybenzoate;5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S.C14H19N4.C12H13ClN4.C12H15NO4.ClH/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3;/h1-9H,15H2,(H,17,18);4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);3-6H,2H2,1H3,(H4,14,15,16,17);5-7H,4H2,1-3H3,(H,13,14);1H/q;+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQOXVNMZGHYTN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59Cl2N13O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59988-99-7 |

Source

|

| Record name | Pancoxin plus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059988997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.